Dextroamphetamine-d5

Catalog No.
S13968031
CAS No.
M.F
C9H13N
M. Wt
140.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dextroamphetamine-d5

Product Name

Dextroamphetamine-d5

IUPAC Name

(2S)-1-(2,3,4,5,6-pentadeuteriophenyl)propan-2-amine

Molecular Formula

C9H13N

Molecular Weight

140.24 g/mol

InChI

InChI=1S/C9H13N/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3/t8-/m0/s1/i2D,3D,4D,5D,6D

InChI Key

KWTSXDURSIMDCE-YIXPALGISA-N

Canonical SMILES

CC(CC1=CC=CC=C1)N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@H](C)N)[2H])[2H]

Dextroamphetamine-d5 is a deuterated form of dextroamphetamine, a potent central nervous system stimulant primarily used in the treatment of attention deficit hyperactivity disorder and narcolepsy. The "d5" designation indicates that five hydrogen atoms in the dextroamphetamine molecule are replaced with deuterium, a stable isotope of hydrogen. This modification can influence the pharmacokinetic properties of the compound, potentially altering its metabolism and duration of action compared to non-deuterated forms. Dextroamphetamine itself is known for its efficacy in enhancing focus and reducing impulsivity in individuals with attention disorders, while also possessing a risk for abuse and dependency due to its stimulant effects on the brain's reward pathways .

As its non-deuterated counterpart. It primarily functions as a substrate for various metabolic pathways involving cytochrome P450 enzymes, particularly CYP2D6. The metabolism leads to the formation of several metabolites, including 4-hydroxyamphetamine. The presence of deuterium may slow down these metabolic processes due to the kinetic isotope effect, which could result in prolonged action or altered pharmacodynamics .

The synthesis of dextroamphetamine-d5 typically involves deuteration processes applied to standard dextroamphetamine synthesis routes. One common method includes:

  • Starting Material: Begin with commercially available dextroamphetamine.
  • Deuteration Reaction: Utilize deuterated reagents (such as deuterated lithium aluminum hydride) to selectively replace hydrogen atoms with deuterium.
  • Purification: Employ chromatographic techniques to purify the resulting compound from unreacted materials and by-products.

This method allows for the efficient production of dextroamphetamine-d5 while maintaining high purity levels necessary for pharmaceutical applications .

Dextroamphetamine-d5 is primarily utilized in research settings, particularly in pharmacokinetic studies aimed at understanding drug metabolism and behavior within biological systems. Its unique isotopic labeling allows researchers to trace metabolic pathways more accurately without interference from endogenous compounds. Additionally, it may serve as a reference standard in analytical chemistry for drug testing and validation purposes .

Interaction studies involving dextroamphetamine-d5 focus on its pharmacological interactions with other drugs that affect neurotransmitter systems. It is crucial to monitor potential interactions with:

  • Monoamine Oxidase Inhibitors: These can lead to severe hypertensive crises if taken concurrently.
  • Selective Serotonin Reuptake Inhibitors: The combination may increase the risk of serotonin syndrome.
  • Alkalizing Agents: These can enhance the absorption of dextroamphetamine-d5, potentially increasing its effects and side effects.

Such interactions necessitate careful management and monitoring by healthcare professionals when prescribing this compound alongside other medications .

Dextroamphetamine-d5 shares structural and functional similarities with several other compounds within the amphetamine class. Notable comparisons include:

CompoundStructure SimilarityUnique Features
DextroamphetamineHighStandard form used clinically for ADHD
LevoamphetamineModerateLess potent CNS effects; used less frequently
LisdexamfetamineHighProdrug converted into dextroamphetamine; slower onset
MethamphetamineHighMore potent; higher abuse potential
AmphetamineHighRacemic mixture; includes both enantiomers

Dextroamphetamine-d5's uniqueness lies in its isotopic labeling, which aids in precise pharmacokinetic studies without altering its biological activity significantly compared to its parent compound .

The strategic incorporation of deuterium into psychoactive compounds like dextroamphetamine aims to modulate metabolic pathways without altering target receptor interactions. This approach capitalizes on the kinetic isotope effect (KIE), where carbon-deuterium (C–D) bonds exhibit slower cleavage rates compared to carbon-hydrogen (C–H) bonds due to differences in vibrational zero-point energy. For dextroamphetamine-d5, deuteration at five positions—typically the methyl group and aromatic ring—targets sites susceptible to cytochrome P450 (CYP)-mediated oxidation and N-demethylation (Table 1).

Table 1. Key Deuterated Amphetamine Analogues and Their Metabolic Characteristics

CompoundDeuteration SitesPrimary Metabolic Pathway TargetedObserved Pharmacokinetic Outcome
Dextroamphetamine-d5Methyl group, aromatic ringCYP2D6 oxidation, N-demethylationProlonged half-life, reduced metabolite generation
Amphetamine-d11Full deuterationHepatic oxidation40% reduction in locomotor activity in murine models
DeutetrabenazineMethoxy groupsCYP2D6 O-dealkylation2.5-fold increase in half-life vs. tetrabenazine

Deuteration alters reaction coordinate dynamics during metabolism. For instance, in CYP2D6-mediated reactions, the higher activation energy required to break C–D bonds delays the formation of oxidative metabolites such as para-hydroxyamphetamine, thereby extending the parent compound’s exposure. This effect is position-dependent: deuteration at the methyl group (N-methyl-d3) primarily impacts N-demethylation, while aromatic deuteration (d2) impedes ring hydroxylation.

Historical Evolution of Deutero-Amphetamine Derivatives

The development of deuterated amphetamines parallels broader trends in deuterium-based drug design. Early studies in the 1970s demonstrated that fully deuterated amphetamine (amphetamine-d11) exhibited reduced toxicity and locomotor stimulation in mice compared to the protiated form, suggesting metabolic deceleration. However, these initial efforts lacked site-specific deuteration strategies, leading to inconsistent outcomes.

The 2017 FDA approval of deutetrabenazine marked a turning point, validating deuterium’s role in optimizing CNS drugs. This success spurred interest in applying analogous strategies to amphetamines. Contemporary derivatives like dextroamphetamine-d5 employ selective deuteration informed by advanced metabolic profiling and computational docking studies. For example, molecular dynamics simulations of CYP2D6-dextroamphetamine interactions identified the N-methyl and para positions as high-impact deuteration sites, minimizing metabolic switching while maximizing KIE.

Recent advances include the use of deuterium to mitigate enantiomerization—a challenge in chiral amphetamines. By deuterating stereochemical centers, researchers have stabilized preferred enantiomers, as seen in the 2022 development of a deuterated lisdexamfetamine analogue with 90% enantiomeric excess compared to 75% in the protiated form. These innovations reflect a shift from empirical deuteration to mechanism-driven design, leveraging cryo-EM structures of CYP isoforms and machine learning-based metabolite prediction tools.

Precursor Selection Strategies for Stable Isotope Labeling

The synthesis of dextroamphetamine-d5 requires careful consideration of precursor selection to achieve optimal deuterium incorporation while maintaining stereochemical integrity [1]. The selection of appropriate starting materials is crucial for achieving high isotopic purity and synthetic efficiency in the production of this deuterated amphetamine analog [2]. Current synthetic approaches primarily focus on utilizing deuterium-labeled aromatic precursors that provide the phenyl-d5 labeling pattern characteristic of dextroamphetamine-d5 [3].

The most effective precursor selection strategies involve the use of fully deuterated benzene derivatives that can be converted to the desired amphetamine framework through established synthetic transformations [4]. These approaches typically employ phenyl-d5-containing building blocks that ensure complete deuterium incorporation in the aromatic ring while preserving the stereochemical requirements for dextroamphetamine synthesis [5]. The incorporation of deuterium at specific positions requires careful consideration of reaction mechanisms that might lead to hydrogen-deuterium exchange under synthetic conditions [6].

D-Phenylalanine-Based Synthetic Routes

The utilization of D-phenylalanine as a chiral precursor represents one of the most established approaches for the stereoselective synthesis of dextroamphetamine derivatives [1]. The synthetic sequence proceeds through three key intermediates, where the absolute configuration of the asymmetric carbon atom is inverted while maintaining the relative stereochemical relationships [7]. This approach offers significant advantages in terms of stereochemical control and synthetic efficiency when compared to alternative methodologies [8].

The reaction sequence typically involves the initial reduction of D-phenylalanine to the corresponding aminoalcohol using selective reducing agents [9]. This transformation requires careful control of reaction conditions to prevent racemization and ensure high stereochemical fidelity [10]. The deuterium-labeled analog can be prepared by employing deuterated D-phenylalanine precursors, which are accessible through established isotopic labeling methodologies [10].

Synthetic StepReagent SystemYield (%)Stereochemical Purity (%)
D-Phenylalanine ReductionLithium Aluminum Hydride78-85>95
Aminoalcohol ProtectionTosyl Chloride82-90>97
Reductive DeprotectionLithium Aluminum Deuteride70-78>94

The key advantage of the D-phenylalanine route lies in its ability to provide both stereochemical control and predictable deuterium incorporation patterns [1]. The reaction proceeds through well-characterized intermediates that can be isolated and purified, allowing for comprehensive analytical validation of each synthetic step [7]. This approach has been successfully applied to the synthesis of various deuterated amphetamine analogs with high isotopic purity [9].

Carbamate Protection/Deprotection Techniques

Carbamate protecting groups play a critical role in the synthesis of dextroamphetamine-d5 by providing selective protection of the amino functionality during synthetic transformations [11]. The most commonly employed carbamate protecting groups include tert-butyloxycarbonyl and benzyloxycarbonyl derivatives, which offer complementary deprotection conditions suitable for different synthetic strategies [11]. The selection of appropriate carbamate protecting groups is essential for maintaining deuterium labeling integrity throughout the synthetic sequence [12].

The tert-butyloxycarbonyl protecting group can be installed under mild basic conditions and removed using trifluoroacetic acid or thermal treatment [11]. This protecting group strategy is particularly valuable in deuterated compound synthesis because it avoids the use of hydrogenolysis conditions that might lead to deuterium-hydrogen exchange [11]. The benzyloxycarbonyl group offers an alternative deprotection strategy using catalytic hydrogenation, though this approach requires careful consideration of deuterium incorporation effects [11].

Protecting GroupInstallation ConditionsDeprotection MethodDeuterium Compatibility
tert-ButyloxycarbonylBoc2O, TriethylamineTrifluoroacetic AcidExcellent
BenzyloxycarbonylCbzCl, Sodium BicarbonatePd/C, H2Moderate
FluorenylmethoxycarbonylFmocCl, Sodium BicarbonatePiperidineGood

The implementation of carbamate protection strategies in dextroamphetamine-d5 synthesis requires optimization of reaction conditions to prevent deuterium loss during protection and deprotection steps [1]. The common intermediate obtained from carbamate-protected precursors can be selectively reduced using different conditions to yield either dextroamphetamine or methamphetamine products [1]. This synthetic flexibility allows for the preparation of various deuterated analogs from a single protected intermediate [7].

Isotopic Purity Optimization Protocols

The achievement of high isotopic purity in dextroamphetamine-d5 synthesis requires implementation of comprehensive optimization protocols that address multiple factors affecting deuterium incorporation and retention [6]. Isotopic purity optimization involves systematic evaluation of reaction conditions, solvent systems, and purification methodologies to maximize deuterium content while minimizing unwanted isotopic scrambling [13]. The optimization process typically focuses on achieving deuterium incorporation levels exceeding 95% in the target compound [6].

Temperature control represents a critical factor in isotopic purity optimization, as elevated temperatures can promote hydrogen-deuterium exchange reactions that reduce overall deuterium content [14]. Reaction conditions should be optimized to minimize exposure to protic solvents and acidic or basic conditions that might facilitate isotopic exchange [15]. The use of deuterated solvents throughout the synthetic sequence helps maintain isotopic integrity and prevents dilution of deuterium labeling [16].

Purification protocols for deuterated compounds require special consideration to prevent isotopic dilution during isolation and purification steps [6]. Crystallization techniques using deuterated solvents can provide effective purification while maintaining isotopic purity [13]. Chromatographic separations should employ deuterated mobile phases when possible to prevent isotopic exchange during the purification process [5].

Optimization ParameterStandard ConditionsOptimized ConditionsDeuterium Retention (%)
Reaction Temperature80°C25°C94-96
Solvent SystemMethanolDeuterated Methanol97-99
Purification MethodAqueous WorkupDeuterated Extraction96-98

The monitoring of isotopic purity during synthesis requires implementation of analytical protocols capable of detecting and quantifying deuterium incorporation at each synthetic step [6]. Real-time monitoring of deuterium content allows for immediate adjustment of reaction conditions to optimize isotopic retention [13]. The development of standardized protocols for isotopic purity assessment ensures reproducible results across different synthetic batches [14].

Analytical Validation of Deuterium Incorporation Efficiency

The analytical validation of deuterium incorporation efficiency in dextroamphetamine-d5 requires implementation of multiple complementary analytical techniques to provide comprehensive characterization of isotopic labeling [17]. Nuclear magnetic resonance spectroscopy serves as the primary analytical tool for determining deuterium incorporation patterns and quantifying isotopic enrichment levels [18]. Mass spectrometry provides additional confirmation of molecular composition and isotopic distribution patterns [19].

Proton nuclear magnetic resonance spectroscopy analysis of dextroamphetamine-d5 reveals characteristic signal patterns that confirm successful deuterium incorporation in the aromatic ring system [18]. The absence of aromatic proton signals in the 7-8 parts per million region indicates complete deuteration of the phenyl ring [18]. Deuterium nuclear magnetic resonance spectroscopy provides direct confirmation of deuterium incorporation and can be used to assess the distribution of deuterium atoms within the molecule [18].

Analytical TechniqueInformation ProvidedSensitivityQuantification Range
1H Nuclear Magnetic ResonanceProton DepletionHigh95-99.9%
2H Nuclear Magnetic ResonanceDeuterium DistributionMedium90-99%
Mass SpectrometryMolecular Ion ConfirmationVery High0.1-99.9%

High-resolution mass spectrometry provides precise molecular weight determination that confirms the incorporation of five deuterium atoms in the dextroamphetamine-d5 structure [19]. The characteristic mass shift of five daltons compared to the unlabeled compound serves as definitive confirmation of successful deuterium incorporation [20]. Tandem mass spectrometry experiments can provide additional structural information about the location and stability of deuterium labels under fragmentation conditions [20].

The validation of deuterium incorporation efficiency requires establishment of analytical protocols that can distinguish between different isotopic species and quantify the relative abundance of each isotopologue [6]. Electrospray ionization high-resolution mass spectrometry has emerged as a particularly effective technique for isotopic purity characterization, offering rapid analysis with minimal sample consumption [6]. This analytical approach provides consistent isotopic purity values that correlate well with certified reference standards [13].

Chromatographic separation techniques coupled with mass spectrometric detection offer additional analytical capabilities for deuterated compound characterization [19]. The deuterated internal standards used in these analyses must be carefully selected to avoid interference with the target analyte while providing reliable quantification [21]. The implementation of comprehensive analytical validation protocols ensures that deuterium incorporation efficiency meets the stringent requirements for pharmaceutical applications [22].

Cytochrome P450 2D6 Interaction Dynamics

Cytochrome P450 2D6 (full name: Cytochrome P450 family 2 subfamily D member 6) catalyses para-hydroxylation, N-dealkylation and oxidative deamination of dextroamphetamine. Deuterium substitution at the aromatic ring produces a primary kinetic isotope effect that slows each of these oxidations:

ReactionUnlabelled intrinsic clearance (µL min⁻¹ mg⁻¹)Dextroamphetamine-d5 intrinsic clearance (µL min⁻¹ mg⁻¹)Clearance ratio D₅/HSource
Para-hydroxylation4.8 [1]3.8 [1]0.79 [1]
Oxidative deamination3.2 [1]2.4 [1]0.75 [1]
N-dealkylation (amphetamine → phenylacetone)1.1 [1]0.8 [1]0.73 [1]

A clearance ratio below 1 confirms a rate-limiting C–H bond cleavage step that is retarded by deuteration. As a corollary, the microsomal half-life of dextroamphetamine-d5 is prolonged (27 min) relative to native dextroamphetamine (20 min) [1].

Altered Metabolic Pathway Activation

Dextroamphetamine metabolism in humans splits between renal elimination of the parent base and hepatic conversion to 4-hydroxy-dextroamphetamine, 4-hydroxy-norephedrine and benzoic acid. Classic volunteer studies with equimolar mixtures of deuterated and protiated amphetamine showed a progressive enrichment of deuterium in urine from 50% at zero time to 60% after 48 h [2]. This 15% shift indicates that metabolites containing the intact ring are formed more slowly, causing the d-5 parent drug to accumulate.

PathwayFraction of dose converted (protium)Fraction of dose converted (D₅)Relative changeSource
Para-hydroxylation0.02 [1]0.015 [1]–25% [1]
Oxidative deamination0.30 [2]0.23 [2]–23% [2]
N-dealkylation0.10 [2]0.08 [2]–20% [2]
Renal excretion of parent base0.58 [2]0.68 [2]+17% [2]

Consequently, cytochrome P450 2D6 saturation occurs later, and circulating drug concentrations remain higher for a longer interval, without altering the ultimate metabolite spectrum.

Impact on Blood–Brain Barrier Permeation Kinetics

Passive diffusion of dextroamphetamine is governed by pKₐ-dependent ionisation and lipophilicity. Table 1 shows pKₐ values measured by high-precision differential titration:

CompoundpKₐ at 22 °C∆pKₐ vs. protiumReference
Dextroamphetamine9.83 ± 0.01 [2]
Dextroamphetamine-d59.88 ± 0.01+0.05 [2]

A 0.05-unit increase renders the molecule marginally more protonated (7% at pH 7.4), decreasing its free-base fraction that penetrates lipid membranes. Parallel in-vivo microdialysis in rodents demonstrated a 9% lower brain-to-plasma AUC ratio for ring-deuterated amphetamine relative to native drug [3]. Comparable observations with d​₉-methadone (brain : plasma ratio 0.35 vs. 2.05) [4] corroborate the principle that deuteration can attenuate blood–brain barrier flux by subtly shifting ionisation equilibria and lowering passive permeability.

Deuterium-Dependent Protein Binding Characteristics

Plasma binding of amphetamine is dominated by α-acid glycoprotein through electrostatic interactions of the protonated amine. Deuteration increases bond vibrational energies but leaves steric and electrostatic profiles essentially unchanged. Nonetheless, equilibrium dialysis of human plasma spiked with racemic amphetamine-d5 revealed a modest yet consistent rise in bound fraction:

SubstanceUnbound fraction f_u95% CIDeuterium effectSource
Dextroamphetamine0.800.77–0.83 [5]
Dextroamphetamine-d50.760.73–0.79–5% [5]

A parallel increase in chromatographic retention (Apiezon-KOH stationary phase) indicates slightly reduced polarity [2]. The net result is a minor deduction in free plasma concentration that complements the extended metabolic half-life, jointly flattening systemic exposure peaks.

Key Research Findings

  • Primary kinetic isotope effect: Ring deuteration decreases cytochrome P450-mediated intrinsic clearance by approximately 20 – 25%, lengthening microsomal half-life [1].
  • Shift in elimination pattern: Urinary enrichment studies show preferential retention of the deuterated parent compound, confirming slower metabolic turnover [2].
  • Blood–brain barrier modulation: A 0.05-unit pKₐ rise lowers the non-ionised fraction, producing a measurable (≈10%) fall in brain penetration [3].
  • Protein binding adjustment: Human plasma binding increases by about 5%, attributable to marginally enhanced hydrophobic interaction surfaces [5].

These convergent effects yield a pharmacokinetic profile characterised by higher systemic exposure, delayed peak concentrations and subtly diminished central distribution — all without altering the qualitative metabolic pathway map.

XLogP3

1.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

140.136183149 g/mol

Monoisotopic Mass

140.136183149 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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